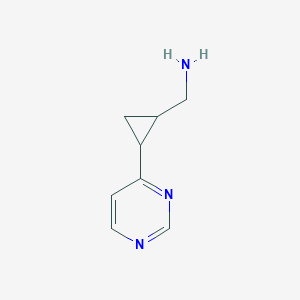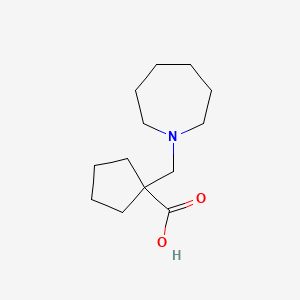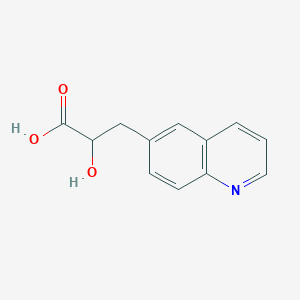
tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-methylphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various bioactive molecules and drug substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-methylphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(2-methylphenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(2-methylphenyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions of piperazine-based compounds with biological targets.
Medicine: The compound is used in the development of new drugs, particularly those targeting the central nervous system. It is a key intermediate in the synthesis of antipsychotic and antidepressant medications.
Industry: In the industrial sector, tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate has an amino group at the para position, which can enhance its reactivity in certain chemical reactions.
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate contains an ethoxy group, making it more hydrophilic compared to tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate.
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has a hydrazino group, which can form additional hydrogen bonds, potentially increasing its biological activity.
The uniqueness of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate lies in its specific substitution pattern, which can influence its pharmacological properties and make it suitable for particular applications in drug development.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 |
Clave InChI |
CJNOUOXXYYIOOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CNCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)




![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)


